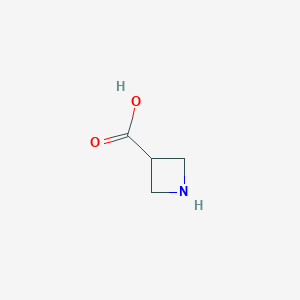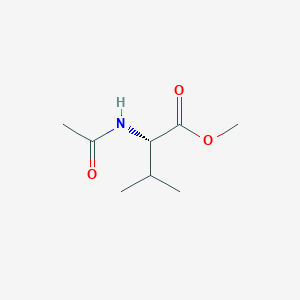
Ac-Val-OMe
説明
Ac-Val-OMe is a chemical compound that belongs to the class of amino acid derivatives. It is a white crystalline powder with a molecular weight of 189.21 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
作用機序
Target of Action
Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine
Mode of Action
It is known that n-acetyl amino acids, such as this compound, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .
Biochemical Pathways
Valine, the parent amino acid of this compound, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .
Pharmacokinetics
The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .
Result of Action
It is known that n-acetyl amino acids can be used in the synthesis of various compounds .
生化学分析
Biochemical Properties
Methyl N-acetyl-L-valinate interacts with various enzymes, proteins, and other biomolecules. It is a member of the N-acyl amino acids (NA-AAs), a sub-class within the fatty acid amide family . The N-acylated amino acids are known to interact with a variety of enzymes and proteins, influencing various biochemical reactions .
Cellular Effects
Related compounds, such as acetyl-L-carnitine, have been shown to exert neuroprotective effects and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that N-acylated amino acids, like Methyl N-acetyl-L-valinate, are involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Methyl N-acetyl-L-valinate is likely involved in the metabolic pathways of N-acylated amino acids. These pathways involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
Ac-Val-OMe can be synthesized through a straightforward two-step synthetic strategy. The first step involves the treatment of L-valine methyl ester hydrochloride with bromoacetyl bromide, resulting in the formation of a transient bromoacetamide. This intermediate is then subjected to N-alkylation with substituted imidazoles or 1,2,4-triazoles to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
Ac-Val-OMe undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
科学的研究の応用
Ac-Val-OMe has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
類似化合物との比較
Similar Compounds
Some compounds similar to Ac-Val-OMe include:
N-acetylmethionine: An amino acid derivative used in nutritional therapy and as a peritoneal dialysis treatment.
N-acetylcysteine: A compound with antioxidant properties used as a mucolytic medication and an antidote for paracetamol overdose.
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other similar compounds, it has distinct applications in both therapeutic and industrial fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
methyl (2S)-2-acetamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348548 | |
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-15-5 | |
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


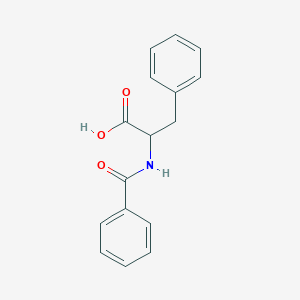
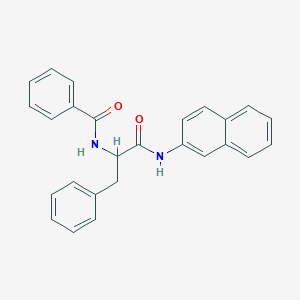
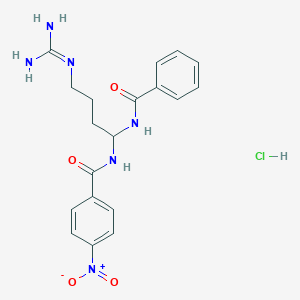
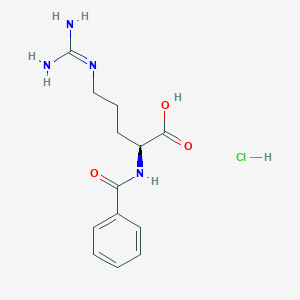

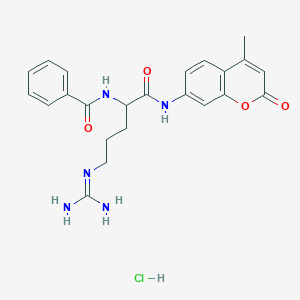
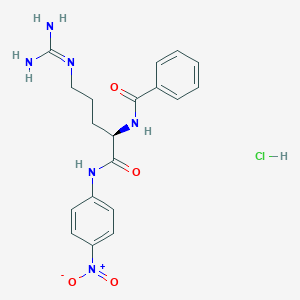
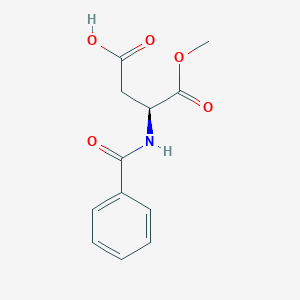
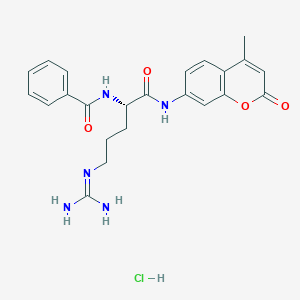
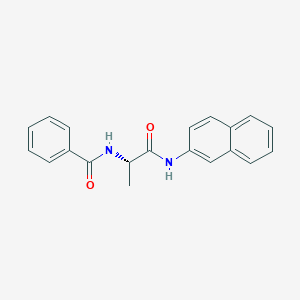
![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)
